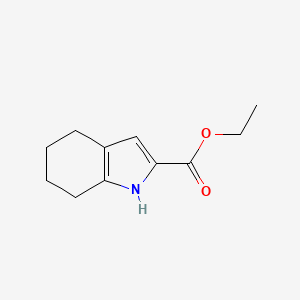

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

描述

属性

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h7,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSQSLWRXZTVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306365 | |

| Record name | ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65880-18-4 | |

| Record name | 65880-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Tetrahydroindole Core

The tetrahydroindole nucleus can be synthesized via several classical and modern synthetic routes:

Fischer Indole Synthesis : This classical approach involves the acid-catalyzed reaction of phenylhydrazine derivatives with cyclohexanone or related ketones. The reaction proceeds through hydrazone formation followed by rearrangement to yield the tetrahydroindole ring system. This method is widely used due to its reliability and scalability.

Catalytic Cyclization Methods : Palladium-catalyzed cyclization of appropriate precursors can also be employed to form the tetrahydroindole ring. This method allows for regioselective ring closure under milder conditions.

Introduction of the Carboxylate Group at the 2-Position

The 2-position carboxylate group is typically introduced by esterification or by starting from suitably substituted precursors:

Esterification of 2-Carboxylic Acid Derivatives : The carboxylic acid at the 2-position of the indole ring can be esterified with ethanol in the presence of acid catalysts such as sulfuric acid or by using ethyl chloroformate under inert atmosphere to form the ethyl ester.

Direct Use of Ethyl 2-Carboxylate Precursors : Starting materials like ethyl indole-2-carboxylate can be subjected to further functionalization, including formylation or other substitutions, to yield the target compound.

Representative Synthetic Route Example

A well-documented approach involves the following steps:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization (Fischer Indole Synthesis) | Phenylhydrazine + cyclohexanone, acid catalyst (e.g., HCl), reflux | Forms tetrahydroindole core |

| 2 | Formylation | POCl3 in DMF, room temperature, 1 hour | Introduces formyl group at position 3 (optional intermediate) |

| 3 | Esterification | Ethanol, sulfuric acid or ethyl chloroformate, inert atmosphere | Converts carboxylic acid to ethyl ester |

| 4 | Purification | Recrystallization or chromatography | Ensures high purity of final product |

Detailed Research Findings and Reaction Conditions

Formylation of Ethyl Indole-2-carboxylate : Using POCl3 in DMF at room temperature for 1 hour effectively introduces a formyl group at the 3-position, yielding ethyl 3-formyl-1H-indole-2-carboxylate. This intermediate is useful for further functionalization and synthesis of analogues.

Condensation Reactions : Ethyl 3-formyl-1H-indole-2-carboxylate can undergo condensation with active methylene compounds such as 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives in refluxing acetic acid/sodium acetate to form complex heterocyclic derivatives. This demonstrates the versatility of the esterified tetrahydroindole scaffold.

Catalysts and Solvents : Acidic catalysts (e.g., sulfuric acid, acetic acid) and polar aprotic solvents (e.g., DMF, DMSO) are commonly used to facilitate key steps like formylation and esterification.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, cyclohexanone, acid catalyst | Reliable, well-established | Requires acidic conditions |

| Palladium-Catalyzed Cyclization | Pd catalyst, suitable precursors, mild conditions | Regioselective, mild conditions | Requires expensive catalysts |

| Esterification | Ethanol, sulfuric acid or ethyl chloroformate | Simple, high yield | Sensitive to hydrolysis |

| Formylation (for derivatives) | POCl3 in DMF, room temperature | High regioselectivity | Requires careful handling of reagents |

Notes on Industrial and Advanced Methods

Continuous flow synthesis techniques have been reported for related tetrahydroindole derivatives, improving yield and purity through precise control of reaction parameters and automation.

Electrophilic fluorination and other functional group modifications can be introduced post-synthesis for specialized derivatives, though these are beyond the scope of the basic ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate preparation.

化学反应分析

Types of Reactions

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted indoles, alcohols, amines, and various functionalized derivatives. These products can be further utilized in the synthesis of more complex molecules .

科学研究应用

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological processes and as a precursor for biologically active molecules.

Medicine: Indole derivatives have shown potential in the treatment of cancer, microbial infections, and neurological disorders.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

相似化合物的比较

Impact of Substituents on Chemical Properties

- Hydrophobicity : Methyl and ethyl groups (e.g., 3-methyl and 3-ethyl analogs) increase lipophilicity, which can enhance blood-brain barrier penetration .

- Reactivity: Bromine at the 3-position (C₁₁H₁₄BrNO₂) facilitates Suzuki-Miyaura or Buchwald-Hartwig reactions, making it valuable in medicinal chemistry .

- Polarity: The 7-oxo derivative (C₁₁H₁₃NO₃) introduces a ketone, increasing solubility in polar solvents and enabling hydrogen-bond interactions critical for protein binding .

- Electronic Effects: Fluorine atoms in the 4,4-difluoro analog (C₁₁H₁₃F₂NO₂) alter electron density, enhancing resistance to oxidative degradation .

Research Findings and Trends

- Synthetic Utility : Ethyl 4,5,6,7-tetrahydroindole-2-carboxylates are frequently modified via Friedel-Crafts alkylation or electrophilic substitution, leveraging the electron-rich indole core .

- Crystallography : Hydrogen-bonding patterns in analogs like the 7-oxo derivative have been studied using SHELX and ORTEP-III software, revealing stable dimeric configurations in solid-state structures .

生物活性

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS Number: 65880-18-4) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

This compound is characterized by its unique structure, which includes a tetrahydroindole moiety. The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Various synthetic routes have been documented in the literature, showcasing its versatility as a precursor for more complex polyheterocyclic compounds .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study reported that certain synthesized analogs demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that various derivatives exhibit cytotoxic effects against different cancer cell lines. For example, compounds derived from this compound displayed IC50 values in the range of 0.69–22 mM against cancer cell lines such as MCF-7 and A549 . The mechanism of action is believed to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce cellular stress leading to apoptosis .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Some studies suggest that derivatives may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Study 1: Antimicrobial Evaluation

A recent research article examined the antimicrobial efficacy of several indole derivatives including this compound. The study utilized standard microbiological techniques to assess the activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the indole structure significantly enhanced antimicrobial potency .

Case Study 2: Anticancer Activity Assessment

In a separate study focusing on cancer cell lines, researchers synthesized a series of this compound derivatives and evaluated their cytotoxicity. The findings revealed that certain substitutions on the indole ring led to improved activity against specific cancer types. The most promising compounds were further investigated for their mechanism of action through cell cycle analysis and apoptosis assays .

Summary of Biological Activities

常见问题

Q. What are the standard synthetic protocols for ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate?

The compound is typically synthesized via condensation reactions. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with aminothiazolones in acetic acid and sodium acetate yields structurally related indole-carboxylate hybrids . A general procedure involves:

- Reagents : 3-formyl-indole precursor, aminothiazolone derivatives, acetic acid, sodium acetate.

- Conditions : Reflux for 3–5 hours, followed by crystallization and purification via recrystallization (e.g., DMF/acetic acid mixtures).

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and purity. IR identifies carbonyl (C=O) and NH stretches.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement and ORTEP-3/WinGX for visualization . Hydrogen bonding networks are analyzed using graph set theory to interpret supramolecular interactions .

Q. What are the primary research applications of this compound?

It serves as a precursor for bioactive indole derivatives, particularly in drug discovery (e.g., kinase inhibitors, antimicrobial agents) . Derivatives with substituents like methyl or chloro groups are explored for enhanced pharmacological activity .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

Discrepancies may arise from twinning, disorder, or hydrogen bonding variations. Strategies include:

Q. How do substituents on the indole ring influence biological activity?

Substituents alter electronic and steric properties, impacting binding affinity. For example:

Q. What experimental strategies mitigate purification challenges for this compound?

- Chromatography : Use reverse-phase HPLC for polar derivatives.

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal yield.

- Process Control : Implement inline PAT (Process Analytical Technology) to monitor purity during synthesis .

Q. How do hydrogen bonding interactions dictate the solid-state structure of this compound?

Hydrogen bonds (N-H···O, O-H···O) form specific motifs (e.g., chains, rings) that stabilize crystal packing. Graph set analysis (e.g., , ) identifies recurring patterns, enabling predictive crystal engineering . For example, the ester carbonyl often acts as a hydrogen bond acceptor, directing layer formation.

Methodological Guidance

Q. How to design a mechanistic study for the cyclization step in synthesizing this compound?

- Isotopic Labeling : Use ¹³C-labeled precursors to track ring closure via NMR.

- Kinetic Analysis : Perform time-resolved FT-IR to monitor intermediate formation.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to map energy barriers for key steps like enamine formation .

Q. What are best practices for validating synthetic yields and reproducibility?

- Statistical DoE : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry).

- Cross-Lab Validation : Replicate synthesis in ≥3 independent labs to assess robustness.

- Analytical Triangulation : Confirm yields via HPLC, NMR, and mass balance calculations.

Q. How to address conflicting bioactivity data across studies?

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., substituent electronegativity vs. IC₅₀).

- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate activity measurements.

- Structural Validation : Re-analyze compound purity and stereochemistry via SC-XRD to rule out degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。